N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid
Brand Name: Vulcanchem
CAS No.: 109125-52-2
VCID: VC16780184
InChI: InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)
SMILES:
Molecular Formula: C24H34N8O4S2.2HNO3
C24H36N10O10S2
Molecular Weight: 688.7 g/mol

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid

CAS No.: 109125-52-2

Cat. No.: VC16780184

Molecular Formula: C24H34N8O4S2.2HNO3
C24H36N10O10S2

Molecular Weight: 688.7 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid - 109125-52-2

Specification

CAS No. 109125-52-2
Molecular Formula C24H34N8O4S2.2HNO3
C24H36N10O10S2
Molecular Weight 688.7 g/mol
IUPAC Name N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid
Standard InChI InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)
Standard InChI Key MSVPLGIAUQGBIU-UHFFFAOYSA-N
Isomeric SMILES CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O
Canonical SMILES CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name of this compound reflects its intricate structure:
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide; nitric acid . Its molecular formula is C24H34N8O4S2·2HNO3, corresponding to a molecular weight of 688.7 g/mol . The compound exists as a dinitrate salt, with two nitric acid molecules associated with the organic base.

Structural Features

Key structural elements include:

  • Two 4-amino-2-methylpyrimidin-5-ylmethyl groups: These moieties are characteristic of thiamine derivatives and contribute to enzymatic interactions.

  • Disulfide bond (-S-S-): Bridges two pentenyl-hydroxyl chains, enhancing oxidative stability and modulating redox activity .

  • Formamide linkages: Connect the pyrimidine rings to the central disulfide structure.

  • Nitrate counterions: Improve solubility in polar solvents and influence crystalline packing .

The disulfide bond is pivotal for the compound’s role as a prodrug, enabling reversible reduction to thiamine derivatives in biological systems .

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely synthesized via:

  • Thiamine derivatization: Introduction of formamide groups through acyl chloride reactions.

  • Disulfide formation: Oxidative coupling of thiol-containing intermediates using agents like iodine or hydrogen peroxide.

  • Salt formation: Treatment with nitric acid to yield the dinitrate form .

Analytical Data

Physicochemical Properties

Physical Form and Solubility

Thiamine disulfide nitrate is a crystalline solid at room temperature. Its solubility profile includes:

  • High solubility: In water and polar aprotic solvents (e.g., DMSO, ethanol) due to ionic nitrate groups.

  • Low solubility: In nonpolar solvents like hexane or chloroform .

Stability

  • Thermal stability: Decomposes above 200°C, with the disulfide bond susceptible to reduction at elevated temperatures.

  • pH sensitivity: Stable in acidic conditions (pH 2–6); alkaline conditions promote hydrolysis of the formamide groups .

Biochemical Role and Applications

Antioxidant Activity

The disulfide bond enables participation in redox cycles, scavenging reactive oxygen species (ROS) and regenerating reduced thiols in cellular environments . Comparative studies suggest superior antioxidant capacity relative to thiamine hydrochloride .

Pharmaceutical Formulations

  • Enhanced bioavailability: The nitrate salt improves intestinal absorption compared to non-ionic thiamine forms.

  • Prodrug potential: Enzymatic reduction of the disulfide bond releases active thiamine metabolites, enabling sustained release .

VendorPurityPrice (1g)Availability
CymitQuimica98%€46.00Available (2025)
TCI Chemicals≥95%DiscontinuedContact for inquiry

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